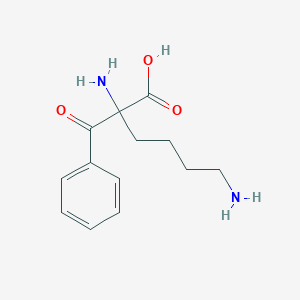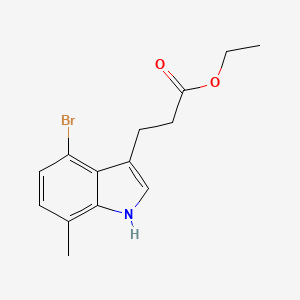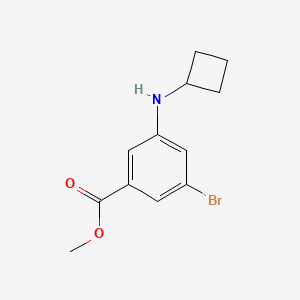![molecular formula C10H15NO3 B13728702 (4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one](/img/structure/B13728702.png)
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Locostatin is a small molecule inhibitor known for its ability to disrupt the interaction between Raf kinase inhibitor protein and Raf-1 kinase. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer and inflammation.
Preparation Methods
Locostatin is an oxazolidinone derivativeThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
Locostatin undergoes several types of chemical reactions, including:
Oxidation: Locostatin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: Locostatin can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Locostatin has a wide range of scientific research applications:
Mechanism of Action
Locostatin exerts its effects by binding to Raf kinase inhibitor protein, thereby preventing its interaction with Raf-1 kinase. This disruption leads to the activation of the mitogen-activated protein kinase signaling pathway, specifically the phosphorylation of extracellular signal-regulated kinases. The inhibition of Raf kinase inhibitor protein by locostatin also reduces the expression of extracellular matrix components and impairs cell proliferation and migration .
Comparison with Similar Compounds
Locostatin is unique in its specific inhibition of Raf kinase inhibitor protein. Similar compounds include:
Sorafenib: A multikinase inhibitor that targets Raf-1, B-Raf, and other kinases.
U0126: An inhibitor of mitogen-activated protein kinase kinase, which indirectly affects the Raf kinase pathway. U0126 is used primarily in research settings to study signaling pathways.
PD98059: Another mitogen-activated protein kinase kinase inhibitor with applications similar to U0126.
Locostatin’s specificity for Raf kinase inhibitor protein sets it apart from these broader-spectrum kinase inhibitors, making it a valuable tool for studying specific protein-protein interactions and their downstream effects .
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
(4S)-4-[(E)-but-2-enoyl]-3-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H15NO3/c1-4-5-9(12)8-6-14-10(13)11(8)7(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+/t8-/m0/s1 |
InChI Key |
OUALYNREYGXYFG-ZJELKQJVSA-N |
Isomeric SMILES |
C/C=C/C(=O)[C@@H]1COC(=O)N1C(C)C |
Canonical SMILES |
CC=CC(=O)C1COC(=O)N1C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)

![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}aniline](/img/structure/B13728634.png)
![2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(4-pyridinylmethyl)-ethanesulfonamide](/img/structure/B13728635.png)
![ethyl (2Z)-4-bromo-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanoate](/img/structure/B13728643.png)
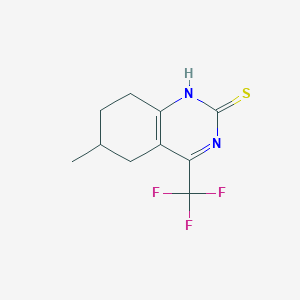
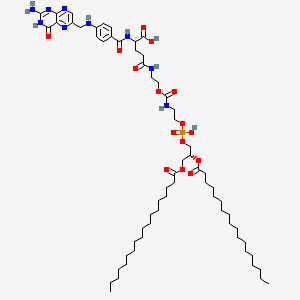
![tert-butyl (8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13728673.png)
